3-(4-Fluorophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one
Overview
Description
3-(4-Fluorophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a fluorophenyl group, an oxido group, and a prop-2-enoxy group attached to a quinoxalin-4-ium-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, followed by the introduction of the fluorophenyl group, the oxido group, and the prop-2-enoxy group. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations.
For example, the synthesis may begin with the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline core. This intermediate can then be subjected to electrophilic substitution reactions to introduce the fluorophenyl group. The oxido group can be introduced through oxidation reactions, and the prop-2-enoxy group can be added via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production typically requires the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a different oxidation state.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different substituents on the quinoxaline core.
Scientific Research Applications
Biology: Quinoxaline derivatives, including this compound, have shown promising biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings, with specific functionalities.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-(4-Fluorophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one can be compared with other quinoxaline derivatives to highlight its uniqueness. Similar compounds include:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a fluorophenyl group and has shown antibacterial activity.
Various indole derivatives: Indole derivatives share some structural similarities and have diverse biological activities, including antiviral and anticancer properties.
Properties
IUPAC Name |
3-(4-fluorophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-2-11-23-20-15-6-4-3-5-14(15)19(22)16(17(20)21)12-7-9-13(18)10-8-12/h2-10H,1,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNCZWWAGAAQGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=C(C=C3)F)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326896 | |
Record name | 3-(4-fluorophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647950 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
369402-60-8 | |
Record name | 3-(4-fluorophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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